molecular formula C20H17Cl2N3O2S B2864185 N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105239-00-6

N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2864185
M. Wt: 434.34
InChI Key: YBKGDPXVFLSNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2N3O2S and its molecular weight is 434.34. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Conformation

The study of crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their conformational dynamics. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, suggesting a particular spatial arrangement that could influence their reactivity and interaction with biological targets. Intramolecular hydrogen bonding stabilizes this conformation, highlighting the importance of molecular geometry in their potential applications (S. Subasri et al., 2016).

Heterocyclic Synthesis

The synthesis of heterocycles is a crucial aspect of medicinal chemistry and materials science. Research demonstrates the utility of thioureido-acetamides in one-pot cascade reactions for generating various heterocyclic compounds efficiently. This method underscores the potential of using such compounds as precursors for synthesizing a wide range of heterocycles, which are foundational structures in many pharmaceuticals and agrochemicals (J. Schmeyers & G. Kaupp, 2002).

Coordination Chemistry and Polymer Networks

The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes, represents another facet of the compound's application. These findings open avenues for exploring metal-organic frameworks and polymer networks, which could have implications in catalysis, drug delivery systems, and materials science (E. Klimova et al., 2013).

Antimicrobial Activity

Derivatives of similar acetamides have been synthesized and tested for their antibacterial activity. This research implies the potential for designing new antimicrobial agents based on the structural framework of N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide. The ability to modify the structure and introduce different substituents can lead to compounds with enhanced efficacy against various bacterial strains (K. Ramalingam et al., 2019).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c21-15-6-3-4-13(8-15)12-28-20-24-16(10-19(27)25-20)9-18(26)23-11-14-5-1-2-7-17(14)22/h1-8,10H,9,11-12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKGDPXVFLSNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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